

A Comparative Guide to the X-ray Crystallography of Chiral N-Acyloxazolidinone Adducts

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Compound of Interest

Compound Name:	(S)-4-Benzyl-3-heptanoyloxazolidin-2-one
Cat. No.:	B599917

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts, which are pivotal chiral auxiliaries in asymmetric synthesis.

While specific crystallographic data for the **(S)-4-Benzyl-3-heptanoyloxazolidin-2-one** adduct was not publicly available, this guide presents data from closely related analogues to offer valuable insights into their solid-state conformations and intermolecular interactions.

Understanding these three-dimensional structures is crucial for rationalizing stereochemical outcomes in asymmetric reactions and for the design of novel chiral catalysts and synthons.

Performance Comparison of N-Acyloxazolidinone Adducts

The following table summarizes key crystallographic parameters for a selection of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts and related chiral oxazolidinones. These parameters provide a basis for comparing the solid-state packing and molecular geometry of these important chemical entities. Variations in the N-acyl substituent can influence the conformation of the oxazolidinone ring and the overall crystal packing, which in turn can be correlated with their reactivity and selectivity in stereocontrolled reactions.

Compound	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	Z	R-factor	Ref.
(4S)-4-Benzyl-N-{{[(4S)-4-benzyl-2-oxo-1,3-dioxolan-2-yl]methyl}sulfonyl}-2-oxo-1,3-dioxolan-2-yl]-carboxamide	Mono clinic	P2 ₁	10.42 62(3)	9.717 1(2)	10.74 02(2)	101.5 04(2)	1066. 26(4)	2	0.054	[1]
(4S)-4-Benzyl-3-[(4S,5S)-3-methoxy-5-methoxy-2-oxo-1,3-dioxolan-2-yl]sulfonate	Mono clinic	P2 ₁	11.45 3(3)	7.163 (4)	11.92 9(2)	111.8 6(2)	908.3 (5)	2	0.034	[2]

Experimental Protocols

The determination of the three-dimensional structure of these chiral adducts by single-crystal X-ray diffraction follows a standardized workflow.^[4] Below are detailed methodologies for the key experiments involved.

Synthesis and Crystallization

The chiral oxazolidinone derivatives are typically synthesized from commercially available amino alcohols.^[5] For instance, (S)-phenylalaninol can be reacted with an appropriate acid chloride to form the N-acylated intermediate, followed by cyclization to yield the oxazolidinone ring.^[3] The resulting diastereomers are often separable by fractional crystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as hexane/diethyl ether.

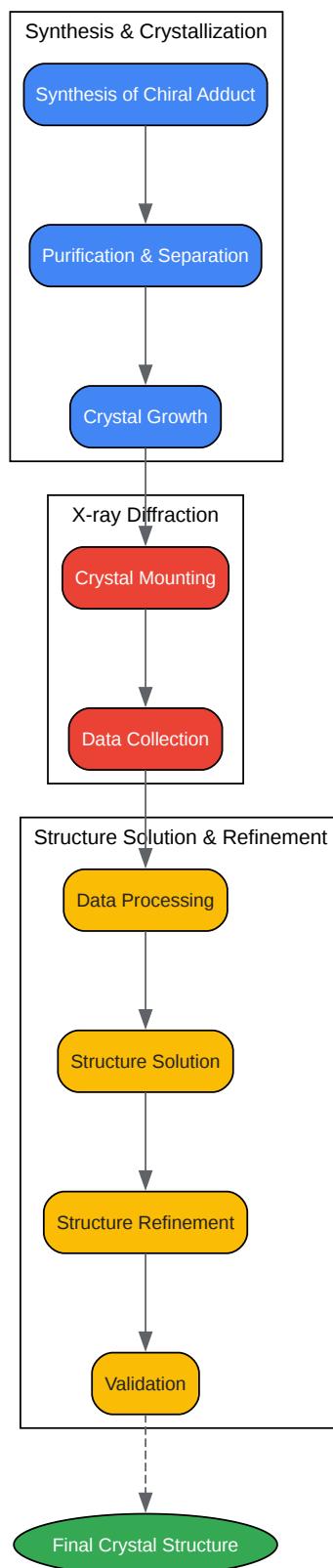
X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer.^[6] X-ray diffraction data are collected at a controlled temperature, often 120 K or 293 K, using a specific X-ray wavelength (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).^{[1][2]} The diffraction intensities are measured over a range of angles.

The collected data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 .^[7] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.

Visualizing the Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of small molecules like the (S)-4-Benzyl-3-acyloxazolidin-2-one adducts.

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Caption: General workflow for single-crystal X-ray crystallography.

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